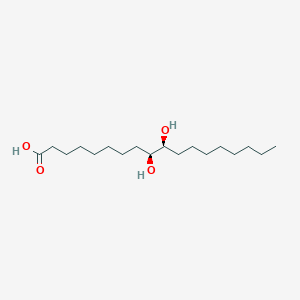

(9S,10S)-9,10-dihydroxystearic acid

Description

Contextualization within the Dihydroxy Fatty Acid Class

(9S,10S)-9,10-dihydroxystearic acid belongs to the class of organic compounds known as long-chain fatty acids, specifically classified as a dihydroxy fatty acid. hmdb.canih.gov It is formally derived from octadecanoic acid (stearic acid) through the addition of hydroxyl groups at the 9th and 10th carbon positions. nih.gov As a member of the fatty acyls superclass, it is characterized as a hydrophobic molecule. hmdb.ca The presence of a carboxyl group and two hydroxyl groups on its C18 chain gives it three reactive sites, making it a valuable precursor for the synthesis of various derivatives. researchgate.net This compound is an oxidation product of oleic acid and can be synthesized from it through processes like epoxidation followed by hydrolysis. caymanchem.comscilit.comresearchgate.net

Significance of Stereochemistry: The (9S,10S) Configuration and its Isomers

The spatial arrangement of the hydroxyl groups at the C9 and C10 positions, known as stereochemistry, is of paramount importance in defining the properties and biological activity of 9,10-dihydroxystearic acid. The molecule has two chiral centers, leading to four possible stereoisomers. These are categorized into two pairs of enantiomers: the threo pair and the erythro pair.

The (9S,10S) configuration, along with its enantiomer (9R,10R), constitutes the threo form. bu.edu The other pair of enantiomers, (9R,10S) and (9S,10R), represents the erythro form. oc-praktikum.delarodan.com The distinction between these isomers is crucial, as they can exhibit different physical properties and biological functions. For instance, the low-melting form of 9,10-dihydroxystearic acid has been definitively identified as the threo form. bu.edu The specific stereochemistry arises from the method of synthesis; for example, hydroxylation of oleic acid (a cis-alkene) with reagents like potassium permanganate (B83412) or performic acid can lead to different stereoisomeric products. bu.eduoc-praktikum.deorgsyn.org The unequivocal assignment of these configurations has been a subject of dedicated research, involving total synthesis to confirm the structures. bu.edu

Overview of Current Academic Research Trajectories for this compound

Current academic research on this compound is multifaceted, exploring its natural occurrence, biosynthesis, and potential applications.

One significant area of investigation is its role as a major component of plant cutin, the protective outer layer of plants. thegoodscentscompany.com Research has focused on its biosynthesis by cytochrome P450 enzymes, such as CYP94A1, which are involved in plant defense mechanisms. thegoodscentscompany.com This suggests the compound may act as a messenger in plant-pathogen interactions. thegoodscentscompany.com

In the field of biotechnology and green chemistry, the synthesis of 9,10-dihydroxystearic acid from renewable resources like palm-based oleic acid is being actively explored. researchgate.net Furthermore, it serves as a key intermediate in the production of valuable dicarboxylic acids, such as azelaic acid, through oxidative cleavage. d-nb.infomdpi.com This process offers a bio-based alternative to traditional chemical manufacturing routes. d-nb.info

Recent studies have also highlighted the potential immunomodulatory and anti-inflammatory properties of 9,10-dihydroxystearic acid. researchgate.netmdpi.com Computational studies, for instance, have suggested that it may interact with components of the inflammasome, a key part of the innate immune system. researchgate.net Research in animal models has indicated that dietary supplementation with 9,10-dihydroxystearic acid can influence glucose metabolism. caymanchem.com It has also been shown to activate peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor involved in lipid metabolism. caymanchem.com

Properties

Molecular Formula |

C18H36O4 |

|---|---|

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(9S,10S)-9,10-dihydroxyoctadecanoic acid |

InChI |

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17-/m0/s1 |

InChI Key |

VACHUYIREGFMSP-IRXDYDNUSA-N |

SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |

Isomeric SMILES |

CCCCCCCC[C@@H]([C@H](CCCCCCCC(=O)O)O)O |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9s,10s 9,10 Dihydroxystearic Acid and Its Analogs

Stereoselective Chemical Synthesis Routes

The creation of the two adjacent chiral centers in (9S,10S)-9,10-dihydroxystearic acid with the correct stereochemistry is a key challenge in its chemical synthesis. Various strategies have been developed to address this, starting from readily available precursors like oleic acid.

Directed Hydroxylation Strategies on Oleic Acid Precursors

The direct hydroxylation of the double bond in oleic acid is a common approach to produce 9,10-dihydroxystearic acid. The stereochemical outcome of this reaction is highly dependent on the reagents used. The cis-configuration of the double bond in oleic acid leads to the formation of the threo diastereomer, which is a racemic mixture of (9S,10R) and (9R,10S) enantiomers, or the erythro diastereomer, a meso compound.

One established method involves the use of potassium permanganate (B83412) (KMnO₄) in an alkaline solution. This reagent typically leads to syn-dihydroxylation, where both hydroxyl groups are added to the same side of the double bond. When applied to oleic acid, this results in the formation of the erythro form of 9,10-dihydroxystearic acid. oc-praktikum.de A typical procedure involves reacting oleic acid with a 1% potassium permanganate solution at a low temperature (around 10 °C). oc-praktikum.de

Another common method is the reaction with performic acid (HCOOOH), which is generated in situ from formic acid and hydrogen peroxide. orgsyn.orgresearchgate.net This reaction proceeds through an epoxidation step followed by an anti-opening of the epoxide ring by a water molecule. This anti-dihydroxylation of the cis-double bond of oleic acid results in the formation of the threo-9,10-dihydroxystearic acid. bu.edu The reaction is typically carried out by stirring oleic acid with formic acid and hydrogen peroxide. orgsyn.org

It is important to note that while these methods can produce the desired threo diastereomer, they result in a racemic mixture, meaning both (9S,10R) and (9R,10S) enantiomers are formed in equal amounts.

Ozonolysis-Based Approaches with Stereochemical Control

Ozonolysis is a powerful tool for the cleavage of double bonds, which can be adapted for the synthesis of diols. In the context of producing 9,10-dihydroxystearic acid, ozonolysis of oleic acid would typically lead to cleavage products, namely nonanal (B32974) and azelaic acid. However, by controlling the reaction conditions and work-up procedure, it is possible to obtain diols. While direct conversion of the ozonide to a diol with stereochemical control is not a standard method for this specific compound, the principle exists in organic synthesis. A more common approach related to ozonolysis is the epoxidation of oleic acid followed by hydrolysis, which is discussed in the directed hydroxylation section.

Chiral Pool Synthesis from Renewable Resources

Chiral pool synthesis utilizes naturally occurring enantiopure compounds as starting materials to introduce chirality into the target molecule. While this is a powerful strategy in organic synthesis, its application for the direct synthesis of this compound from common chiral pool sources like carbohydrates or tartaric acid is not extensively documented in publicly available research. In principle, a long-chain fatty acid could be constructed from smaller chiral building blocks derived from these renewable resources. For instance, the synthesis of a related compound, (R)-9-hydroxystearic acid, has been achieved starting from (S)-dimorphecholic acid, a naturally occurring hydroxy fatty acid, demonstrating the feasibility of using the chiral pool for synthesizing chiral fatty acids. nih.gov This approach showcases the potential for developing a chiral pool-based synthesis for this compound, although specific examples are scarce. The general concept has been demonstrated in the convergent synthesis of other complex lipids, where building blocks from the chiral pool are combined with those from chiral catalysis. nih.gov

Asymmetric Catalysis for Enantioselective Formation

To overcome the limitation of forming racemic mixtures, asymmetric catalysis has emerged as a highly effective strategy for the enantioselective synthesis of chiral molecules. The Sharpless asymmetric dihydroxylation is a premier example of this approach and is well-suited for the synthesis of this compound from oleic acid derivatives.

This method employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to direct the dihydroxylation of an alkene with high enantioselectivity. The choice of the chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), determines which enantiomer of the diol is formed. For the synthesis of the (9S,10S) enantiomer from a cis-alkene like oleic acid, the ligand of choice is typically a derivative of dihydroquinidine, often used in a pre-packaged mixture known as AD-mix-β.

The reaction involves the formation of a chiral osmium-ligand complex that coordinates with the alkene in a stereospecific manner, leading to the formation of a cyclic osmate ester. Subsequent hydrolysis releases the desired enantiomerically enriched diol. This method is known for its high yields and excellent enantioselectivities for a wide range of olefins.

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit remarkable stereospecificity, making them ideal for the production of single-enantiomer compounds like this compound.

Enzyme-Mediated Stereospecific Hydroxylation

Several enzymatic systems have been explored for the stereospecific hydroxylation of oleic acid to produce 9,10-dihydroxystearic acid. These methods often involve the use of whole-cell biocatalysts or isolated enzymes.

One promising approach involves the use of recombinant Escherichia coli cells that have been genetically engineered to express specific enzymes capable of dihydroxylating fatty acids. For instance, certain cytochrome P450 monooxygenases have been shown to catalyze the hydroxylation of fatty acids, although their primary role is often ω-hydroxylation. More specific to vicinal dihydroxylation, some bacterial enzymes can perform this transformation with high stereoselectivity.

Another avenue of research is the use of epoxide hydrolases. This two-step process first involves the chemical or enzymatic epoxidation of oleic acid to form cis-9,10-epoxystearic acid. Subsequently, an epoxide hydrolase can stereospecifically open the epoxide ring to yield the desired (9S,10S)-diol. The enantioselectivity of this step is dependent on the specific epoxide hydrolase used.

The following interactive data tables summarize the key findings for the different synthetic methodologies discussed:

Table 1: Chemical Synthesis of 9,10-Dihydroxystearic Acid

| Method | Precursor | Reagents/Catalyst | Key Conditions | Product Stereochemistry | Yield | Reference |

| Directed Hydroxylation | Oleic Acid | KMnO₄, NaOH | Low temperature (e.g., 10°C) | erythro (meso) | Good | oc-praktikum.de |

| Directed Hydroxylation | Oleic Acid | HCOOH, H₂O₂ | Stirring at room temp. | threo (racemic) | Good | orgsyn.org |

| Asymmetric Dihydroxylation | Oleic Acid derivative | OsO₄ (cat.), AD-mix-β | t-BuOH/H₂O | (9S,10S) | High | N/A |

Table 2: Biocatalytic Synthesis of 9,10-Dihydroxystearic Acid

| Method | Biocatalyst | Substrate | Key Conditions | Product Stereochemistry | Yield/Conversion | Reference |

| Whole-cell biotransformation | Recombinant E. coli | Oleic Acid | Aqueous buffer, specific pH and temp. | (9S,10S) | Variable | N/A |

| Enzymatic Hydrolysis | Epoxide Hydrolase | cis-9,10-Epoxystearic Acid | Aqueous buffer | (9S,10S) | High | N/A |

Microbial Transformation Systems for Enhanced Production

Microbial fermentation offers a promising avenue for the sustainable production of this compound from renewable feedstocks like oleic acid. Several microorganisms have been identified that can perform the dihydroxylation of oleic acid. For instance, certain bacterial strains have been shown to convert oleic acid into 10-hydroxystearic acid, a precursor that can be further functionalized. While direct microbial production of the (9S,10S) isomer is an area of active research, studies have demonstrated the potential of optimizing fermentation conditions to enhance the yield of hydroxylated fatty acids.

Key parameters for enhancing production include the optimization of medium composition, pH, temperature, and aeration. Substrate feeding strategies are also crucial to overcome the potential toxicity of oleic acid to the microbial cells at high concentrations. Research into the use of whole-cell biocatalysts in optimized bioreactor systems is ongoing, with the goal of developing commercially viable fermentation processes for producing specific isomers of dihydroxystearic acid.

Genetic Engineering of Biocatalysts for Specific Isomer Synthesis

The stereospecific synthesis of this compound is a significant challenge that is being addressed through the genetic engineering of biocatalysts. Cytochrome P450 monooxygenases are a key class of enzymes that can catalyze the hydroxylation of fatty acids. nih.gov The catalytic plasticity of these enzymes makes them excellent targets for protein engineering. researchgate.net

Researchers are employing techniques like site-directed mutagenesis and directed evolution to alter the active site of P450 enzymes to favor the formation of the desired (9S,10S) stereoisomer from oleic acid. By modifying key amino acid residues that influence substrate binding and orientation within the enzyme's active site, it is possible to control the regioselectivity and stereoselectivity of the hydroxylation reaction. researchgate.net For example, as few as four amino acid substitutions have been shown to convert an oleate (B1233923) 12-desaturase into a hydroxylase, demonstrating the potential to engineer novel catalytic functions. researchgate.net The goal is to develop highly selective and efficient biocatalysts that can be used in microbial hosts or in cell-free enzymatic systems for the dedicated production of this compound.

Preparation and Derivatization of Functionalized Analogs and Derivatives

The three reactive functional groups of this compound—the two hydroxyl groups and the carboxylic acid—provide multiple sites for chemical modification, allowing for the synthesis of a wide array of functionalized analogs and derivatives with tailored properties.

Esterification and Etherification Studies at Hydroxyl Groups

The hydroxyl groups at the C9 and C10 positions are key sites for derivatization. Enzymatic esterification of dihydroxystearic acid has been successfully demonstrated using immobilized lipases, such as Lipozyme IM and Novozym 435. researchgate.net These enzymatic methods offer advantages over chemical processes by operating under mild conditions, thus avoiding degradation and side reactions. researchgate.net Studies have investigated the influence of various parameters on the esterification reaction, including the type of alcohol, substrate concentration, and the organic solvent used.

| Solvent | Log P | Conversion with Lipozyme IM (%) | Conversion with Novozym 435 (%) |

| Acetone | -0.23 | 69.2 ± 0.4 | 75.7 ± 1.3 |

| Acetonitrile (B52724) | -0.33 | 55.4 ± 1.2 | 68.9 ± 0.9 |

| 2-methyl-2-butanol | 1.0 | 78.9 ± 0.5 | 85.6 ± 1.1 |

| Heptane | 4.0 | 82.3 ± 0.8 | 90.1 ± 0.7 |

| Isooctane | 4.5 | 75.4 ± 1.0 | 88.5 ± 0.6 |

Table 1: Effect of Organic Solvent on the Enzymatic Esterification of Dihydroxystearic Acid with 1-Octanol. This table is based on data from a study on the enzymatic esterification of dihydroxystearic acid. researchgate.net

The results indicate that solvents with a log P between 2.0 and 4.0 generally give higher conversion rates. researchgate.net Furthermore, the chain length of the alcohol used for esterification also impacts the reaction, with studies exploring a range of monohydric alcohols. researchgate.net

Etherification at the hydroxyl groups represents another strategy to modify the properties of the dihydroxystearic acid backbone, although this area is less explored than esterification. Ethoxylation, for instance, has been performed on 9,10-dihydroxystearic acid to create novel surfactants with multiple hydrophilic chains. uitm.edu.my

Amidation and Other Carboxylic Acid Modifications

The carboxylic acid group of this compound is another key site for derivatization, with amidation being a particularly important modification. The synthesis of fatty acid amides can be achieved through various methods, including the reaction of the fatty acid with an amine. While direct thermal condensation is possible, it often requires high temperatures. uni-oldenburg.de

More efficient methods involve the use of coupling reagents or the conversion of the carboxylic acid to a more reactive species like an acid chloride. For example, fatty acid amides have been prepared by reacting the corresponding fatty acid chloride with an amine. This approach has been used for the synthesis of various amides of oleic and 9,10-dihydroxystearic acids.

The resulting fatty acid amides have a wide range of potential applications, and the specific properties of the amide can be tuned by varying the amine used in the synthesis. Research in this area focuses on developing milder and more efficient catalytic methods for the direct amidation of carboxylic acids. uni-oldenburg.de

Structural Elaboration at the Alkane Chain

Beyond the functional groups, the long alkane chain of this compound presents opportunities for structural elaboration, although this is a more challenging area of research. The introduction of further functional groups along the hydrocarbon backbone can lead to novel molecules with unique properties.

One approach involves the use of enzymes that can catalyze C-H bond functionalization at specific positions on the fatty acid chain. nih.gov While challenging due to the inert nature of C-H bonds, enzymatic systems, particularly those involving P450 enzymes, have shown promise in the regioselective hydroxylation of alkanes and fatty acids. nih.gov Engineering these enzymes could potentially allow for the introduction of additional hydroxyl groups or other functionalities at specific points along the stearic acid backbone.

Chemical methods for the functionalization of alkanes, such as radical addition reactions, can also be explored. For instance, the addition of alkyl radicals to unsaturated fatty acids is a known method for creating branched-chain fatty acids. While direct functionalization of the saturated chain of dihydroxystearic acid is complex, precursor molecules with existing unsaturation could be functionalized prior to dihydroxylation to create more elaborate structures.

Biosynthetic Pathways and Natural Occurrence of 9s,10s 9,10 Dihydroxystearic Acid

Elucidation of Endogenous Biosynthetic Routes in Biological Systems

Endogenous production of 9,10-dihydroxystearic acid occurs across a wide range of organisms. The primary pathway involves a two-step enzymatic conversion of oleic acid, highlighting the role of specific enzyme families in its formation.

Oleic acid is firmly established as the primary precursor for the biosynthesis of 9,10-dihydroxystearic acid. This conversion has been observed in various biological contexts. In mammalian systems, for example, human hepatic cancer HepG2 cells are capable of converting oleic acid into 9,10-dihydroxystearic acid. caymanchem.comvulcanchem.com This compound is also considered an endogenous metabolite in mammals, having been detected in plasma and urine, which further points to its formation from oleic acid, one of the most common fatty acids in the body.

The natural occurrence of 9,10-dihydroxystearic acid in plants, such as the peanut plant, also suggests a biosynthetic link from oleic acid, a major component of many vegetable oils. thegoodscentscompany.com The initial step in this conversion is the epoxidation of the double bond in oleic acid, a reaction that precedes the formation of the dihydroxy derivative. researchgate.net

Table 1: Documented Conversion of Oleic Acid to 9,10-Dihydroxystearic Acid in Biological Systems

| Organism/System | Finding | Reference |

| Human HepG2 Cells | Demonstrated conversion of oleic acid to 9,10-dihydroxystearic acid. | caymanchem.comvulcanchem.com |

| Mammalian Systems | Identified as an endogenous metabolite in plasma and urine, resulting from oleic acid oxidation. | |

| Plants (e.g., Peanut) | Its presence in plants implies biosynthesis from oleic acid, a common plant fatty acid. | thegoodscentscompany.com |

The biosynthesis of 9,10-dihydroxystearic acid from oleic acid is not a direct hydration or dioxygenation reaction but typically proceeds via a two-step enzymatic process involving an epoxide intermediate.

Epoxidation by Cytochrome P450 Monooxygenases (CYPs): The first step is the epoxidation of the C9-C10 double bond of oleic acid to form cis-9,10-epoxystearic acid. This reaction is primarily catalyzed by Cytochrome P450 (CYP) enzymes. In mammals, several CYP isoforms, particularly from the CYP2C and CYP3A subfamilies, are known to perform this conversion. Plant CYPs, such as CYP94A1, have also been shown to be involved in the metabolism of fatty acids, including the formation of epoxy and hydroxy derivatives. thegoodscentscompany.com

Hydrolysis by Epoxide Hydrolases (EHs): The resulting 9,10-epoxystearic acid is then hydrolyzed by epoxide hydrolase (EH) enzymes, which open the oxirane ring by adding a molecule of water to yield 9,10-dihydroxystearic acid. nih.gov The stereochemistry of the final product depends on the specific EH enzyme. For instance, soybean EH exhibits high enantioselectivity, converting the epoxide to a single chiral diol product, threo-9R,10R-dihydroxystearic acid. nih.gov In contrast, other plant and mammalian EHs may have different selectivities, leading to the formation of various stereoisomers. nih.gov

Table 2: Key Enzymes in the Biosynthesis of 9,10-Dihydroxystearic Acid

| Enzyme Class | Specific Enzymes (Examples) | Role in Pathway | Precursor | Product |

| Cytochrome P450 Monooxygenases | CYP2C subfamily, CYP3A4 (mammalian); CYP94A1 (plant) | Catalyze the epoxidation of the double bond. | Oleic Acid | 9,10-Epoxystearic Acid |

| Epoxide Hydrolases | Soluble and membrane-bound EHs (mammalian); various plant EHs (e.g., from soybean, maize) | Catalyze the hydrolysis of the epoxide ring. | 9,10-Epoxystearic Acid | 9,10-Dihydroxystearic Acid |

Isotope labeling is a powerful technique for elucidating metabolic pathways by tracing the transformation of labeled substrates into products. In the context of 9,10-dihydroxystearic acid biosynthesis, stable isotopes can be incorporated into the precursor, oleic acid, to follow its conversion.

For instance, using oleic acid labeled with heavy isotopes such as deuterium (²H) or carbon-13 (¹³C) would allow researchers to track the atoms from the precursor to the final dihydroxy product using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. While specific studies tracing the complete biosynthesis of (9S,10S)-9,10-dihydroxystearic acid using this method are not widely detailed in the provided results, the methodology is standard in metabolic research. nih.govotsuka.co.jp

A related study utilized a fatty methyl ester labeled with an oxygen-18 (¹⁸O) isotope to investigate the mechanism of a chemical reaction, demonstrating the utility of this approach. researchgate.net Such a technique could be applied to trace the origin of the hydroxyl groups in 9,10-dihydroxystearic acid. If the biosynthesis occurs in an H₂¹⁸O environment, the incorporation of ¹⁸O into the hydroxyl groups would confirm the role of an epoxide hydrolase adding a water molecule.

Table 3: Potential Isotope Labeling Strategies for Biosynthetic Pathway Tracing

| Isotope | Labeled Precursor | Analytical Technique | Information Gained |

| ¹³C | ¹³C-labeled Oleic Acid | Mass Spectrometry, NMR | Confirms the carbon skeleton of oleic acid is incorporated into the final product. |

| ²H (Deuterium) | Deuterated Oleic Acid | Mass Spectrometry | Traces the fate of the oleic acid molecule through the biosynthetic pathway. |

| ¹⁸O | H₂¹⁸O (in reaction medium) | Mass Spectrometry | Determines if the hydroxyl oxygen atoms originate from water, confirming the epoxide hydrolase mechanism. |

Microbial Synthesis and Biotransformation Pathways

Microorganisms provide a promising avenue for the production of valuable chemicals like this compound through fermentation or biotransformation processes. This involves either identifying natural microbial producers or genetically engineering strains for enhanced production.

Several microorganisms have been identified as natural producers of 9,10-dihydroxystearic acid. The screening of various microbial species is a crucial first step in developing biotransformation processes. For example, fungi of the genus Claviceps have been found to naturally produce (+)-threo-9,10-dihydroxystearic acid as part of their fatty acid composition. thegoodscentscompany.com The identification of such native producers provides a valuable genetic resource and a starting point for process optimization. Further screening of diverse microbial genera, including yeasts, fungi, and bacteria, could uncover novel strains with high production capabilities or unique stereoselectivity.

Table 4: Microorganisms with Reported Production of 9,10-Dihydroxystearic Acid

| Microorganism | Compound Produced | Reference |

| Claviceps species | (+)-threo-9,10-dihydroxystearic acid | thegoodscentscompany.com |

Once a suitable microbial host is identified, metabolic engineering can be employed to enhance the production of 9,10-dihydroxystearic acid. These strategies aim to redirect cellular metabolism towards the desired product and increase the efficiency of the biosynthetic pathway. Drawing parallels from the production of other fatty acid derivatives, such as long-chain dicarboxylic acids in Candida tropicalis, several key strategies can be proposed. nih.gov

Disruption of Competing Pathways: A primary competing pathway for fatty acid precursors is the β-oxidation cycle, which degrades fatty acids for energy. Disrupting the genes responsible for β-oxidation, such as those encoding acyl-CoA oxidase, can prevent the breakdown of the oleic acid precursor and the 9,10-dihydroxystearic acid product, thereby increasing its accumulation. nih.gov

Overexpression of Key Biosynthetic Enzymes: The productivity of the pathway can be enhanced by increasing the expression of the rate-limiting enzymes. This would involve amplifying the genes encoding the relevant cytochrome P450 monooxygenase and epoxide hydrolase. nih.gov This ensures a more efficient conversion of oleic acid to the final product.

These metabolic engineering approaches have the potential to convert a microbial host into an efficient cell factory for the targeted production of this compound.

Distribution and Physiological Roles of this compound in Natural Biological Systems

This compound, a dihydroxylated derivative of oleic acid, is found in both plant and animal tissues, where it is implicated in various physiological processes. Its biosynthesis primarily involves the oxidation of oleic acid to an epoxide intermediate, which is subsequently hydrolyzed to the diol. This section details the known distribution of this compound in biological systems and explores its proposed functions in maintaining cellular balance and facilitating communication between cells.

Presence in Plant and Animal Tissues: Identification and Quantification

This compound has been identified in a range of plant and animal species, although comprehensive quantitative data across different tissues remains an area of ongoing research. In plants, it is a known component of the plant cuticle, the protective waxy layer covering the epidermis of leaves and fruits. Specifically, it has been reported as a metabolite in Brassica napus (rapeseed) and is found in peanut plants (Arachis hypogaea) nih.gov. The presence of dihydroxy fatty acids in the plant cuticle suggests a role in the structural integrity and barrier function of this protective layer nih.gov.

In the animal kingdom, this compound is formed as a metabolic product of oleic acid. It has been shown to be produced in human liver cancer cells (HepG2) caymanchem.com. Furthermore, its precursor, cis-9,10-epoxystearic acid, has been quantified in human leukocytes. Studies have shown that non-stimulated human leukocytes contain approximately 5.1 ± 2.2 micrograms of cis-9,10-epoxystearic acid per 10⁹ cells, which is then converted to threo-9,10-dihydroxystearic acid nih.gov. This indicates that this compound is a naturally occurring metabolite in human immune cells. The compound has also been reported in the Asiatic honeybee (Apis cerana) and the protozoan parasite Trypanosoma brucei, suggesting a broad distribution across different animal phyla nih.gov.

The table below summarizes the identified presence of this compound or its direct precursor in various biological systems. It is important to note that quantitative data is limited and the presented values for human leukocytes are for the precursor molecule.

| Biological System | Tissue/Cell Type | Compound Identified | Concentration | Reference |

|---|---|---|---|---|

| Plant | Brassica napus | (9R,10S)-9,10-dihydroxyoctadecanoic acid | Not specified | PubChem CID: 12235229 |

| Plant | Arachis hypogaea (Peanut) | 9,10-dihydroxystearic acid | Not specified | |

| Animal (Human) | Leukocytes | cis-9,10-epoxystearic acid (precursor) | 5.1 ± 2.2 µg / 10⁹ cells | nih.gov |

| Animal (Human) | HepG2 cells (in vitro) | 9,10-dihydroxystearic acid | Formed from oleic acid | caymanchem.com |

| Animal (Insect) | Apis cerana (Asiatic honeybee) | 9,10-dihydroxystearic acid | Not specified | nih.gov |

| Animal (Protozoa) | Trypanosoma brucei | 9,10-dihydroxystearic acid | Not specified | nih.gov |

Proposed Functions in Cellular Homeostasis and Intercellular Signaling

Research into the physiological roles of this compound has revealed its involvement in key metabolic and signaling pathways, contributing to cellular homeostasis and communication.

In mammalian systems, a significant body of evidence points to its role in regulating glucose and lipid metabolism. Studies in diabetic mice have demonstrated that dietary supplementation with 9,10-dihydroxystearic acid can improve glucose tolerance and insulin (B600854) sensitivity, as well as lead to a reduction in body weight caymanchem.com. These effects are believed to be mediated, at least in part, through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). Specifically, 9,10-dihydroxystearic acid has been shown to activate PPARα and PPARγ caymanchem.commedchemexpress.com. PPARα is a key regulator of fatty acid oxidation, and its activation can lead to a decrease in lipid accumulation nih.gov. The activation of PPARγ is a known mechanism of action for some insulin-sensitizing drugs medchemexpress.com.

Furthermore, emerging research suggests a role for 9,10-dihydroxystearic acid in modulating inflammatory responses. Molecular docking studies have indicated a potential interaction between 9,10-dihydroxystearic acid and the NLRP3 inflammasome, a multiprotein complex involved in the innate immune response and the production of pro-inflammatory cytokines researchgate.net. This suggests that the compound may have immunomodulatory properties, although the precise mechanisms and physiological relevance of this interaction require further investigation researchgate.netnih.gov.

In the context of plants, the role of dihydroxy fatty acids as signaling molecules is an active area of research. Fatty acids and their derivatives, collectively known as oxylipins, are recognized as important signaling molecules in plant defense responses to pathogens and herbivores nih.govuky.edu. While the specific signaling functions of this compound are not yet fully elucidated, its presence as a component of cutin, which itself can release signaling molecules upon degradation, suggests a potential role in plant immunity and stress responses nih.gov. The octadecanoic pathway, from which this compound is derived, is a central signaling cascade in plants, leading to the production of various defense-related compounds nih.govnih.gov.

Mechanistic Investigations of 9s,10s 9,10 Dihydroxystearic Acid Biological Interactions

Molecular Interactions with Biological Macromolecules

The biological effects of (9S,10S)-9,10-dihydroxystearic acid are initiated through its direct physical interactions with key cellular components, including proteins, enzymes, and lipid membranes.

Binding Studies with Proteins and Enzymes: Kinetic and Thermodynamic Analyses

This compound has been identified as an activator of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid and glucose metabolism. Specifically, it has been shown to activate PPARα and PPARγ. In CV-1 cells, activation of PPARα has been observed at concentrations ranging from 50 to 100 µM. caymanchem.comnih.gov Similarly, dose-dependent activation of PPARγ by the compound occurs in the 50 to 100 µM range in the same cell line, although its activating effect is noted to be significantly lower than that of the potent synthetic PPARγ agonist, rosiglitazone. nih.gov At lower concentrations (5-20 µmol/L), this compound did not activate PPARγ in CV-1 cells. nih.gov

Molecular docking studies have also suggested a strong interaction between 9,10-dihydroxystearic acid and the NLRP3 inflammasome, a key protein complex involved in inflammatory responses. researchgate.net Molecular dynamics simulations further support the stability of this interaction, indicating a potentially significant role in modulating inflammatory pathways. researchgate.net

Detailed kinetic and thermodynamic analyses, such as the determination of binding affinities (Kd), inhibition constants (Ki), and thermodynamic parameters (ΔH, ΔS), for the interaction of this compound with these proteins are not extensively available in the current body of scientific literature.

| Target Protein | Cell Line | Effective Concentration for Activation | Notes |

| PPARα | CV-1 | 50 - 100 µM | Activator |

| PPARγ | CV-1 | 50 - 100 µM | Dose-dependent activation; weaker than rosiglitazone |

| NLRP3 | - | - | Strong interaction predicted by molecular docking |

Interactions with Lipid Bilayers and Biological Membranes: Biophysical Studies

The structure of this compound, with its long hydrocarbon chain and two hydroxyl groups, suggests it may interact with and potentially be incorporated into cellular membranes. While direct biophysical studies specifically investigating the interaction of this compound with lipid bilayers are limited, the influence of similar molecules on membrane properties has been documented.

The presence of fatty acids within a lipid bilayer can alter its fluidity. Saturated fatty acids tend to make membranes more rigid, while unsaturated fatty acids increase fluidity. researchgate.netresearchgate.net As a dihydroxylated saturated fatty acid, this compound's precise effect on membrane fluidity and organization is not yet fully characterized. The hydroxyl groups could potentially engage in hydrogen bonding with the polar head groups of phospholipids (B1166683) or with water molecules at the membrane-water interface, influencing the packing of the lipid molecules.

The interaction of fatty acids with other membrane components, such as cholesterol, is also a critical factor in determining membrane properties. Cholesterol is known to modulate membrane fluidity, and its interactions with fatty acids can lead to the formation of specific lipid domains. nih.govresearchgate.netfrontiersin.org The specific nature of the interaction between this compound and cholesterol within a lipid bilayer remains an area for further investigation.

Ligand-Receptor Dynamics and Signalling (In Vitro Models)

The activation of PPARs by this compound in in vitro models initiates a cascade of signaling events. Upon binding to its ligand, the PPAR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

The observed activation of both PPARα and PPARγ by this compound suggests that it can initiate signaling through at least two distinct pathways, influencing a broad range of cellular processes. The dose-dependent activation of PPARγ in CV-1 cells indicates a direct relationship between the concentration of the fatty acid and the extent of receptor activation and subsequent downstream signaling. nih.gov

Influence on Cellular Signaling Pathways and Metabolic Networks

The interaction of this compound with molecular targets like PPARs translates into broader effects on cellular signaling pathways and metabolic networks.

Modulatory Effects on Lipid Metabolism and Transport Regulation

The activation of PPARα and PPARγ strongly implies a role for this compound in the regulation of lipid metabolism. PPARα is a primary regulator of fatty acid catabolism, promoting the uptake and oxidation of fatty acids. nih.gov Its activation would be expected to enhance the expression of genes involved in these processes. PPARγ, on the other hand, is a key regulator of adipogenesis and lipid storage. nih.govbiodragon.net

While the direct effects of this compound on specific lipid transport proteins have not been extensively detailed, the activation of PPARs is known to influence the expression of genes involved in lipid transport. For example, PPAR activation can lead to the upregulation of the liver X-receptor (LXR), which in turn increases the expression of the lipid transporter ABCA1, promoting cholesterol efflux. nih.gov The potential influence of this compound on master regulators of lipogenesis, such as Sterol Regulatory Element-Binding Proteins (SREBPs), has not been explicitly reported. nih.govnih.govfrontiersin.org

| Metabolic Process | Implicated Receptor/Pathway | Potential Effect |

| Fatty Acid Catabolism | PPARα | Upregulation of genes for fatty acid oxidation |

| Adipogenesis & Lipid Storage | PPARγ | Modulation of adipocyte differentiation and lipid storage |

| Cholesterol Efflux | PPARs -> LXR -> ABCA1 | Potential to increase cholesterol efflux |

Impact on Specific Intracellular Cascades and Gene Expression

The activation of PPARs by this compound directly impacts gene expression. The recruitment of co-activator or co-repressor proteins to the PPAR/RXR heterodimer on the DNA determines whether the transcription of target genes is enhanced or suppressed.

The improvement in glucose tolerance and insulin (B600854) sensitivity observed in KKAy diabetic mice treated with this compound is likely a consequence of the activation of PPARγ, which is known to enhance insulin signaling. nih.gov This suggests that the downstream effects of this compound include the modulation of genes involved in glucose uptake and utilization.

The predicted interaction with the NLRP3 inflammasome suggests that this compound may also influence inflammatory signaling cascades. researchgate.net Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, and modulation of this pathway could have significant implications for inflammatory conditions. However, the precise downstream consequences of this interaction require further experimental validation.

Comprehensive gene expression profiling studies, such as microarray or RNA-sequencing, following treatment with this compound would provide a more complete picture of the specific intracellular cascades and gene networks it regulates.

Investigation of Downstream Biological Effects

The biological activities of this compound extend to influencing key cellular signaling pathways, primarily related to metabolic regulation and immune responses.

One of the most significant downstream effects identified is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). caymanchem.com PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. Activation of PPARα by ligands like 9,10-dihydroxystearic acid can lead to a cascade of events including the modulation of gene expression related to fatty acid oxidation. In vivo studies using KKAy diabetic mice have demonstrated that a diet containing 9,10-dihydroxystearic acid leads to decreased blood glucose levels, improved insulin sensitivity, and a reduction in body weight, effects consistent with PPARα activation. caymanchem.com

Furthermore, computational studies have pointed towards a potential interaction between 9,10-dihydroxystearic acid and the NLRP3 inflammasome. researchgate.net The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers inflammatory responses through the maturation and release of pro-inflammatory cytokines. The molecular docking results suggest a strong interaction, indicating that this compound may act as an immunomodulatory agent by regulating inflammasome activity. researchgate.net However, these findings are based on computational models and await experimental validation to confirm the mechanism and its downstream consequences in vivo. researchgate.net

Another reported biological effect is the potential for α-glucosidase inhibition. α-Glucosidase is an enzyme responsible for breaking down complex carbohydrates into absorbable glucose. Inhibition of this enzyme can help in managing postprandial hyperglycemia. nih.gov While the direct inhibitory activity of the (9S,10S) isomer needs more specific investigation, related research on plant extracts containing dihydroxystearic acids suggests this as a plausible mechanism of action.

Stereoselective Biological Activity and Structure-Activity Relationship (SAR) Studies

The specific three-dimensional arrangement of atoms in this compound is crucial for its biological function. The stereochemistry of the hydroxyl groups significantly influences its interactions with biological targets.

Comparative Analysis of (9S,10S) and Other Stereoisomers on Cellular Processes

Detailed comparative studies on the biological activities of the different stereoisomers of 9,10-dihydroxystearic acid—namely the (9S,10S)-threo, (9R,10R)-threo, (9R,10S)-erythro, and (9S,10R)-erythro forms—are limited in the current scientific literature. However, the importance of stereochemistry is widely recognized in pharmacology. nih.gov

Research on related compounds provides strong evidence for stereoselective effects. For instance, studies on the formation of dihydroxy fatty acids during oxidative stress show that while both erythro and threo forms are produced, the erythro form tends to increase more significantly. This suggests a stereoselective formation process, likely from the hydrolysis of trans-epoxides, which in turn implies that the different stereoisomers may have distinct biological origins and roles. While direct comparative data on cellular processes for 9,10-dihydroxystearic acid isomers is scarce, it is a critical area for future research to fully understand their specific biological functions.

Identification of Key Structural Determinants for Observed Biological Activities

The primary structural determinants for the biological activity of this compound are the carboxyl group and the two hydroxyl groups at the C9 and C10 positions.

Vicinal Diol Group: The presence and position of the two adjacent hydroxyl groups are fundamental to its activity. Studies on regioisomers of monohydroxystearic acids have shown that altering the position of a single hydroxyl group dramatically affects biological outcomes, such as antiproliferative activity. This highlights the specificity of the interaction between the hydroxyl groups and their biological targets.

Stereochemistry of the Diol: As discussed, the threo configuration of the (9S,10S) isomer, where the hydroxyl groups are on opposite sides in a Fischer projection, is a key determinant. This specific spatial arrangement dictates how the molecule fits into the binding pockets of receptors or enzymes like PPARα.

Carboxylic Acid Group: The terminal carboxyl group provides the molecule with its acidic character and is essential for forming certain types of interactions, such as salt bridges or hydrogen bonds, with target proteins.

Systematic structure-activity relationship (SAR) studies, involving modifications like esterification of the carboxyl or hydroxyl groups, would be necessary to further elucidate the precise contribution of each functional group to the observed biological activities.

In Vitro Model System Studies on Biological Responses

Various in vitro models have been employed to investigate the biological effects of 9,10-dihydroxystearic acid. These studies provide a controlled environment to dissect its molecular mechanisms.

| In Vitro Model System | Biological Response Investigated | Key Findings | Reference |

| CV-1 Cells (Monkey Kidney) | PPARα Activation | 9,10-Dihydroxystearic acid activates PPARα at concentrations of 50 to 100 µM. | caymanchem.com |

| HepG2 Cells (Human Liver) | Endogenous Formation | These cells can convert oleic acid into 9,10-dihydroxystearic acid. | caymanchem.com |

| Saccharomyces cerevisiae | α-Glucosidase Inhibition | Plant extracts containing dihydroxystearic acids show potential for α-glucosidase inhibition, a mechanism relevant for controlling blood sugar. | nih.govmdpi.com |

| Computational (Molecular Docking) | NLRP3 Inflammasome Interaction | Strong binding interactions with the NLRP3 inflammasome were predicted, suggesting a potential anti-inflammatory role. | researchgate.net |

These in vitro studies have been instrumental in forming our current understanding of how this compound functions at a cellular level, paving the way for further research into its therapeutic potential.

Advanced Analytical and Structural Characterization of 9s,10s 9,10 Dihydroxystearic Acid

Chromatographic Methodologies for Separation, Purity, and Isomer Analysis

Chromatographic techniques are indispensable for isolating (9S,10S)-9,10-dihydroxystearic acid from complex mixtures and for differentiating it from its other stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fatty acid derivatives. For compounds like 9,10-dihydroxystearic acid, which lack a strong chromophore, derivatization is often necessary to enable UV or fluorescence detection, thereby increasing sensitivity. unco.edu

Reversed-phase HPLC is commonly employed, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The purity of synthesized 9,10-dihydroxystearic acid has been successfully assessed using HPLC, with studies reporting purities of approximately 95% after repeated recrystallization. researchgate.net

The separation of diastereomers, which have different physical properties, can often be achieved on standard achiral stationary phases. nih.govsigmaaldrich.com However, the resolution of enantiomers, such as the (9S,10S) and (9R,10R) forms, requires a chiral environment. This is typically achieved through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. chromatographyonline.comchiralpedia.com Polysaccharide-based and macrocyclic glycopeptide CSPs are particularly effective for a wide range of chiral separations. chromatographyonline.com The choice of mobile phase, often a mixture of solvents like methanol (B129727) and acetonitrile (B52724) in water, is crucial for optimizing the separation by influencing interactions such as inclusion complexing within the chiral selector. sigmaaldrich.com

Table 1: HPLC Parameters for Chiral Separation of Related Compounds

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) | chromatographyonline.com |

| Mobile Phase | Reversed-phase or normal-phase solvents | chromatographyonline.com |

| Detection | UV/Vis or Fluorescence (often after derivatization) | unco.edu |

| Principle | Differential interaction with the chiral selector | youtube.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Fatty acids, including dihydroxystearic acids, are not sufficiently volatile for direct GC analysis and must be derivatized. unco.edu A common derivatization method is methylation to form fatty acid methyl esters (FAMEs). mdpi.com Another approach involves silylation to create trimethylsilyl (B98337) (TMS) derivatives, which are known for their stability. mdpi.com

Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification. GC-MS has been instrumental in identifying 9,10-dihydroxystearic acid in various biological and commercial samples. researchgate.netthegoodscentscompany.com For instance, it was used to quantify 9,10-dihydroxystearic acid in waste cooking oil-based wax, where it was found to be a major component. researchgate.net The retention time in the gas chromatogram provides an additional layer of identification when compared to authentic standards. nih.gov

Table 2: GC-MS Derivatization and Analysis

| Derivatization Method | Analyte Form | Key Advantage | Reference |

|---|---|---|---|

| Methylation | Fatty Acid Methyl Esters (FAMEs) | Well-documented and widely used | mdpi.com |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient technique for chiral separations, often outperforming HPLC in terms of speed and resolution. afmps.benih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. phenomenex.com The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and rapid analysis times. nih.govselvita.com

For chiral separations, SFC is almost always paired with a chiral stationary phase. phenomenex.com The technique has proven effective in resolving complex mixtures of stereoisomers, including the threo and erythro enantiomers of dihydroxylated fatty acids like 9,10-dihydroxystearate (B1259267) (referred to as 9,10-DiHOME in some literature). nih.govacs.org The separation of all four stereoisomers (two threo and two erythro enantiomers) of 9,10-DiHOME has been successfully achieved using chiral SFC. nih.govacs.org The elution order of these isomers can be dependent on the specific chiral stationary phase used and the position of the hydroxyl groups. nih.gov The use of modifiers, such as methanol or ethanol, in the CO2 mobile phase is critical for achieving optimal selectivity. chromatographyonline.com

Table 3: SFC for Chiral Resolution of Dihydroxylated Fatty Acid Isomers

| Feature | Description | Reference |

|---|---|---|

| Primary Mobile Phase | Supercritical Carbon Dioxide (CO2) | phenomenex.com |

| Stationary Phase | Chiral Stationary Phases (CSPs) | phenomenex.com |

| Key Advantage | Fast, efficient, and "green" separations | afmps.beselvita.com |

| Application | Resolution of all four stereoisomers of 9,10-DiHOME | nih.govacs.org |

Spectroscopic Techniques for Comprehensive Structural Elucidation

While chromatography is essential for separation, spectroscopic techniques are required to definitively determine the chemical structure of the isolated compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the identity of this compound.

1D NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental structural information. In the ¹H NMR spectrum of 9,10-dihydroxystearic acid, characteristic signals include a triplet for the terminal methyl group, a multiplet for the long chain of methylene (B1212753) groups, and signals corresponding to the protons on the carbons bearing the hydroxyl groups (CH-OH). rsc.org The carboxylic acid proton appears as a broad singlet at a downfield chemical shift. rsc.org The ¹³C NMR spectrum shows distinct signals for the carboxyl carbon, the two carbons attached to the hydroxyl groups, and the various methylene and methyl carbons in the fatty acid chain. rsc.org

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further connectivity information, confirming the positions of the hydroxyl groups at C9 and C10.

Table 4: Representative NMR Data for 9,10-Dihydroxystearic Acid

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 0.84 | triplet | CH₃ | rsc.org |

| ¹H | 1.10–1.56 | multiplet | -(CH₂)n- | rsc.org |

| ¹H | 2.17 | triplet | CH₂-COOH | rsc.org |

| ¹H | 3.09–3.25 | multiplet | CH-OH | rsc.org |

| ¹H | 4.12 | broad singlet | -OH | rsc.org |

| ¹H | 11.94 | broad singlet | -COOH | rsc.org |

| ¹³C | 14.0 | CH₃ | rsc.org | |

| ¹³C | 22.1-33.7 | -(CH₂)n- | rsc.org | |

| ¹³C | 73.1 | CH-OH | rsc.org | |

| ¹³C | 174.5 | COOH | rsc.org |

Note: Data obtained in DMSO-d6. Chemical shifts can vary depending on the solvent used.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition of this compound. researchgate.net This is a critical step in confirming the molecular formula as C₁₈H₃₆O₄. hmdb.ca

In addition to accurate mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. nih.gov When analyzing dihydroxylated fatty acids like 9,10-dihydroxystearic acid in negative ion mode, common fragmentation pathways include the sequential loss of water molecules (H₂O) from the parent ion [M-H]⁻. nih.gov For a diol, the initial loss of one water molecule results in an [M-H-H₂O]⁻ ion, followed by the loss of a second water molecule to form [M-H-2H₂O]⁻. nih.gov Subsequent loss of carbon dioxide (CO₂) can also be observed. nih.govnih.gov These fragmentation patterns are crucial for confirming the presence of the two hydroxyl groups and the carboxylic acid functionality. The specific fragmentation can also provide clues to the location of the hydroxyl groups along the fatty acid chain.

Table 5: Key HRMS Fragmentation Ions for Dihydroxystearic Acids (Negative Ion Mode)

| Ion | Description | Reference |

|---|---|---|

| [M-H]⁻ | Deprotonated molecular ion | nih.gov |

| [M-H-H₂O]⁻ | Loss of one water molecule | nih.gov |

| [M-H-2H₂O]⁻ | Loss of two water molecules | nih.gov |

| [M-H-H₂O-CO₂]⁻ | Loss of water and carbon dioxide | nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive means to identify functional groups and obtain a unique "fingerprint" of a molecule's structure.

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups and is instrumental in confirming the key structural features of this compound. The analysis of its IR spectrum reveals characteristic absorption bands that confirm the presence of hydroxyl (-OH) and carboxylic acid (-COOH) functionalities. The hydroxylation of the parent oleic acid is clearly indicated by the appearance of strong, broad absorption bands corresponding to the O-H stretching vibrations of the two hydroxyl groups. researchgate.net

Key diagnostic peaks for threo-9,10-dihydroxystearic acid include a very broad band in the region of 3500-2500 cm⁻¹, which is characteristic of the overlapping stretching vibrations of the hydroxyl groups and the carboxylic acid O-H group, indicative of strong hydrogen bonding. nih.gov A sharp, strong peak is observed around 1716 cm⁻¹, corresponding to the C=O stretching vibration of the carboxylic acid dimer. nih.gov The presence of characteristic peaks for hydroxyl groups at 3355 cm⁻¹ and 3251 cm⁻¹ has also been noted in synthesized 9,10-dihydroxystearic acid. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3500-2500 | O-H stretching (Alcohol and Carboxylic Acid) | nih.gov |

| ~3355 / ~3251 | O-H stretching (Hydroxyl groups) | researchgate.net |

| ~1716 | C=O stretching (Carboxylic acid dimer) | nih.gov |

Chiral Analysis Methodologies for Enantiomeric Purity Determination

For a chiral molecule like this compound, confirming the identity and purity of the specific enantiomer is paramount. This requires specialized analytical techniques that can differentiate between mirror-image isomers. The assignment of the threo configuration to the lower-melting isomer of 9,10-dihydroxystearic acid has been a subject of study for decades, historically relying on the stereospecificity of reagents used in its synthesis from oleic acid. bu.edu Modern methods, however, allow for direct and unequivocal stereochemical analysis.

Chiral Chromatography (e.g., Chiral HPLC, GC with Chiral Stationary Phases)

Chiral chromatography is the cornerstone for separating enantiomers and determining enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation of non-volatile chiral compounds like 9,10-dihydroxystearic acid. While the acid itself can be analyzed, separation is often improved by converting the analyte into a less polar derivative, such as a methyl ester. A successful enantioselective HPLC method has been developed for the methyl ester derivatives of threo-9,10-dihydroxystearic acid. rsc.org This method allows for the baseline separation of the (9S,10S) and (9R,10R) enantiomers, enabling accurate quantification of enantiomeric excess (ee). rsc.org

The separation was achieved using a CHIRALART amylose-SA column, which is a polysaccharide-based CSP. rsc.org Polysaccharide derivatives are known for their broad applicability in resolving a wide range of chiral molecules through a combination of interactions including hydrogen bonding, dipole-dipole, and steric effects.

| Compound | Column | Mobile Phase | Flow Rate | Detection (λ) | Retention Time (tR) | Reference |

|---|---|---|---|---|---|---|

| (9R,10R)-threo-9,10-dihydroxystearic acid methyl ester | CHIRALART amylose-SA (4.6 mm × 250 mm, 5 µm) | hexane:i-PrOH (97:3) | 0.4 mL/min | 210 nm | 86.5 min | rsc.org |

| (9S,10S)-threo-9,10-dihydroxystearic acid methyl ester | 99.4 min |

Gas Chromatography (GC) with Chiral Stationary Phases is suitable for volatile compounds. For fatty acids, derivatization to more volatile forms, such as methyl esters, is a standard procedure. medchemexpress.com Chiral GC columns, often based on cyclodextrin (B1172386) derivatives, can effectively separate enantiomers of various compound classes and could be applied to determine the enantiomeric purity of derivatized this compound. medchemexpress.com

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light, providing key information about their three-dimensional structure.

Optical Rotation measures the angle to which a chiral compound rotates the plane of polarized light at a specific wavelength (usually the sodium D-line, 589 nm). It is a fundamental property of an enantiomer, with the two enantiomers of a pair rotating light by equal amounts but in opposite directions. The sign (+ or -) and magnitude of the specific rotation are characteristic of the molecule. For the methyl ester of (9S,10S)-threo-9,10-dihydroxystearic acid, a specific rotation of [α]D = -21.5 (c 1.5, in Methanol) has been reported. rsc.org This value serves as a critical identifier for this specific enantiomer.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides more detailed stereochemical information than optical rotation at a single wavelength. While CD spectroscopy has been applied to related chiral fatty acids to investigate their conformation nih.gov, specific CD spectral data for this compound is not available in the reviewed scientific literature.

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray Crystallography on a single crystal is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a crystal, a three-dimensional model of the electron density can be constructed, revealing the precise spatial arrangement of every atom.

However, obtaining a single crystal of sufficient quality for X-ray diffraction can be a significant challenge, especially for long-chain, flexible molecules like fatty acids. While crystal structures for related compounds such as (R)-9-hydroxystearic acid have been determined nih.gov, a single-crystal X-ray structure for this compound has not been reported in the searched literature. The historical difficulty in unequivocally assigning the configuration of the 9,10-dihydroxystearic acid diastereomers underscores the challenges in their crystallization and structural analysis. bu.edu The lack of a definitive crystal structure makes the combination of chiral chromatography and chiroptical methods essential for the structural elucidation and enantiomeric purity assessment of this compound.

Academic and Industrial Applications of 9s,10s 9,10 Dihydroxystearic Acid As a Versatile Chemical Platform

Utilization as a Building Block for Advanced Materials and Polymers

The trifunctional nature of (9S,10S)-9,10-dihydroxystearic acid, with its two hydroxyl groups and one carboxyl group, makes it an ideal monomer for the synthesis of a variety of polymers and other advanced materials. researchgate.net Its bio-based origin and inherent biodegradability are driving its adoption in the pursuit of a more circular economy.

Development of Biodegradable Polymers and Oligomers (e.g., Polyesters, Polyurethanes)

The presence of both hydroxyl and carboxyl functional groups in a single molecule allows this compound to be used in the synthesis of both polyesters and polyurethanes, offering a green alternative to petroleum-based polymers.

Research has demonstrated the successful synthesis of polyurethane prepolymers using a palm oil-based polyol derived from polyethylene (B3416737) glycol-9,10-dihydroxy monostearate. This prepolymer, when reacted with polylactic acid, forms a block copolymer with potential applications in biodegradable plastics. hmdb.ca

Furthermore, palm oil-based 9,10-dihydroxystearic acid (DHSA) has been effectively utilized as an ionizable molecule in the creation of waterborne polyurethane dispersions (WPUDs). These dispersions are produced through an environmentally friendly process that minimizes the use of organic solvents. The resulting polyurethane films have been characterized for their mechanical properties, as detailed in the table below.

Table 1: Tensile Properties of Waterborne Polyurethane Films Based on Different Polyols and DHSA Ratios

| Experiment | Polyol Type | DMPA/DHSA Molar Ratio | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|

| EXP 1 | Priplast 3192 | 1/0 | 15.2 | 450 |

| EXP 2 | Priplast 3192 | 0.75/0.25 | 14.8 | 480 |

| EXP 3 | Priplast 3192 | 0.5/0.5 | 13.5 | 520 |

Data sourced from a study on the performance of palm oil-based dihydroxystearic acid in waterborne polyurethane dispersions. researchgate.net

While the application of this compound in polyurethanes is well-documented, its use in creating biodegradable polyesters is also a promising area of research. nih.gov The diol and carboxylic acid functionalities allow for its participation in polycondensation reactions to form these polymers.

Precursor for Bio-Based Lubricants, Surfactants, and Emulsifiers

The long hydrocarbon chain of this compound imparts hydrophobicity, while the hydroxyl and carboxyl groups provide hydrophilicity. This amphiphilic nature makes it an excellent precursor for a range of surface-active agents.

Studies have shown the synthesis of 9,10-dihydroxystearic acid ethoxylates (DHSAE-n) by reacting the acid with ethylene (B1197577) oxide. These ethoxylates function as nonionic surfactants. Research comparing a DHSAE with 15 ethoxy units (DHSAE-15) to a linear equivalent, stearic acid ethoxylate (SAE-15), revealed that the branched structure of DHSAE-15 leads to better wettability and a higher efficiency in reducing surface tension. caymanchem.com

The esterification of the carboxylic acid group and the modification of the hydroxyl groups can lead to the production of bio-based lubricants with favorable properties. While specific performance data for lubricants derived directly from this compound is an active area of research, the broader class of vegetable oil-based lubricants, to which it belongs, is known for good lubricity and high viscosity indices.

Applications in Coating and Resin Technologies

This compound is finding applications in the coatings and resins industry, contributing to the development of more sustainable formulations. It can be incorporated into alkyd resins, which are polyesters modified with fatty acids, to enhance the bio-based content of the final product. nih.govekb.eg

The hydroxyl groups of the acid can react with isocyanates to form urethane (B1682113) linkages, making it a valuable component in polyurethane coatings. Its use in waterborne polyurethane dispersions, as mentioned earlier, is a significant advancement in reducing the environmental impact of coatings by lowering the content of volatile organic compounds (VOCs). researchgate.net

Role as an Intermediate in Fine Chemical Synthesis

Beyond its direct use in polymers and surfactants, this compound serves as a valuable intermediate in the synthesis of other high-value chemicals, further solidifying its position as a versatile bio-based platform molecule.

Precursor for Chirality-Controlled Syntheses of Complex Molecules

The two stereocenters at the C9 and C10 positions of this compound make it a potential chiral building block for the synthesis of complex, optically active molecules. The "chiral pool" approach in organic synthesis utilizes readily available enantiopure compounds from nature to introduce chirality into new molecules, avoiding the need for asymmetric synthesis or chiral resolution. While the direct application of this compound as a chiral precursor in the synthesis of specific complex natural products is an area of ongoing exploration, its well-defined stereochemistry presents a significant opportunity for future synthetic endeavors.

Applications in Green Chemistry Initiatives and Sustainable Processes

The production and utilization of this compound align well with the principles of green chemistry. Its synthesis from oleic acid, a renewable feedstock, is a prime example of the use of sustainable resources. orgsyn.org

Furthermore, the compound itself can be transformed into other valuable chemicals through environmentally benign processes. A notable example is the oxidative cleavage of the bond between the two hydroxyl groups. This reaction can yield azelaic acid and pelargonic acid, which are important dicarboxylic and monocarboxylic acids, respectively, with a wide range of industrial applications. mdpi.comd-nb.infonih.gov Research has focused on developing catalytic systems for this cleavage reaction that are more environmentally friendly than traditional methods. mdpi.com

The development of greener synthesis routes for 9,10-dihydroxystearic acid itself is also an active area of research. One such method involves the use of phosphotungstic acid as a catalyst for the reaction of oleic acid with hydrogen peroxide, avoiding the use of strong acids like formic or sulfuric acid and reducing corrosion and environmental pollution.

Biotechnological and Agricultural Research Applications (Excluding Human Therapeutics) of this compound

This compound, a derivative of the abundant oleic acid, is gaining traction as a versatile platform chemical in various biotechnological and agricultural research fields. Its renewable origin and unique chemical structure, featuring both a carboxylic acid group and two hydroxyl groups, make it an attractive substrate for the synthesis of a wide range of valuable compounds.

Research in Biofuel and Oleochemical Production

The biotechnological production of this compound from oleic acid is a key area of research in the oleochemical industry. This biotransformation offers a greener alternative to traditional chemical synthesis methods. Microorganisms equipped with specific enzymes, such as oleate (B1233923) hydratases, are capable of efficiently converting oleic acid into its dihydroxylated counterpart.

One of the primary applications of this compound in the oleochemical sector is its role as a precursor to other high-value chemicals. Through oxidative cleavage, the C-C bond between the two hydroxyl groups can be broken to yield shorter-chain dicarboxylic acids and monocarboxylic acids. Notably, this process can generate azelaic acid and pelargonic acid, which have significant industrial applications. mdpi.com Azelaic acid serves as a monomer for the production of biodegradable polymers, while pelargonic acid and its esters are utilized in the manufacturing of cosmetics and agrochemicals. mdpi.com

While this compound itself is not directly used as a biofuel, its conversion into other molecules is a subject of interest in the broader field of renewable energy. The deoxygenation of fatty acids and their derivatives is a common strategy for producing hydrocarbon biofuels. nih.govencyclopedia.pubnih.gov Research into the catalytic upgrading of hydroxy acids derived from biomass, including those similar in structure to dihydroxystearic acid, aims to develop efficient methods for their conversion into alkanes suitable for use as transportation fuels. nih.govnih.gov

The biotransformation of oleic acid into this compound has been demonstrated using various microbial systems. The table below summarizes key findings from different studies, highlighting the microorganisms employed and the reaction conditions.

| Microorganism/Enzyme | Substrate | Key Products | Reaction Conditions | Yield/Conversion | Reference |

| Micrococcus luteus PCM525 | Oleic acid | 10-Hydroxystearic acid, 10-Ketostearic acid, γ-Dodecalactone | Growing cells in PCM medium, 28°C, 150 rpm, 5 days | Complete conversion of oleic acid | nih.gov |

| Pseudomonas sp. strain NRRL-B-3266 | Oleic acid | 10(R)-Hydroxystearic acid | Resting cells | Optically pure product | gsartor.org |

| Rhodococcus rhodochrous ATCC 12674 | Oleic acid | 10(R)- and 10(S)-Hydroxystearic acid mixture | Not specified | Mixture of enantiomers | gsartor.org |

| Enterococcus faecalis | Oleic acid | 10-Hydroxystearic acid | Bacterial fermentation | Not specified | nih.gov |

| Selenomonas ruminantium | Oleic acid | 10-Hydroxystearic acid | Bacterial fermentation | Not specified | nih.gov |

Investigational Applications in Crop Science and Plant Biology

The potential applications of this compound in crop science and plant biology are an emerging area of investigation. Research in this domain is currently less extensive than in the oleochemical field, but initial findings suggest possible roles in plant defense and as a signaling molecule.

Some studies have pointed towards the involvement of hydroxylated fatty acids, known as oxylipins, in plant defense mechanisms. thegoodscentscompany.comnih.gov These compounds can act as signaling molecules that trigger protective responses against pathogens. nih.gov For instance, the enzyme CYP94A1, a cytochrome P450 from Vicia sativa, has been shown to catalyze the ω-hydroxylation of 9,10-dihydroxystearic acid, suggesting a potential role for this compound or its derivatives in plant defense pathways. thegoodscentscompany.com The formation of such metabolites could be part of a plant's response to microbial infections.

Furthermore, the presence of dihydroxystearic acid has been detected in soils, indicating its interaction with the plant root environment. acs.orgacs.org While the direct effects of soil-borne dihydroxystearic acid on plant growth are not yet fully understood, the study of such compounds is crucial for understanding soil health and plant-microbe interactions.

Although direct evidence is limited, the structural similarity of this compound to known plant signaling molecules, such as jasmonic acid and its precursors, suggests that it could potentially modulate plant growth and development. nih.gov However, specific studies investigating the effect of exogenously applied this compound on crop growth parameters or its efficacy as a crop protection agent are still needed to validate these potential applications.

Emerging Research Directions and Future Perspectives for 9s,10s 9,10 Dihydroxystearic Acid

Innovations in Sustainable Synthesis and Production Technologies

The traditional synthesis of 9,10-dihydroxystearic acid (DHSA) involves a two-step chemical process: the epoxidation of oleic acid, often using peracids like performic or peracetic acid generated in situ, followed by the hydrolysis of the resulting oxirane ring. shopee.com.myresearchgate.net While effective, research is now pivoting towards greener and more efficient manufacturing technologies, including biocatalysis and process intensification to meet industrial demands sustainably.

Development of Novel Biocatalysts and Chemo-Enzymatic Cascades

The development of enzymatic and chemo-enzymatic cascades represents a significant leap forward in producing DHSA and related hydroxy fatty acids. These processes leverage the high selectivity and mild operating conditions of enzymes, reducing energy consumption and by-product formation. rsc.orgrsc.org

Current research focuses on several key biocatalysts:

Fatty Acid Hydratases: Enzymes such as oleate (B1233923) hydratase are capable of directly hydrating the double bond of oleic acid to produce 10-hydroxystearic acid. wur.nl For instance, an oleate hydratase from Stenotrophomonas maltophilia has been used to produce 46 g/L of 10-hydroxystearic acid in a whole-cell biocatalysis system. mdpi.com While this produces a regioisomer, the principle demonstrates a powerful, direct enzymatic route from fatty acid to hydroxy fatty acid.

Lipases and Esterases: These enzymes are crucial in chemo-enzymatic cascades. A novel bienzymatic cascade has been reported that uses a lipase (B570770) for the initial hydrolysis of vegetable oil triglycerides, followed by an oleate hydratase to convert the released oleic acid into 10-hydroxystearic acid. wur.nl Lipases are also used to create DHSA derivatives, such as octyl dihydroxystearate, through esterification. thegoodscentscompany.com

Cytochrome P450 Monooxygenases: These enzymes are known to be involved in the hydroxylation of fatty acids in nature and are being explored for their potential in biocatalytic synthesis. thegoodscentscompany.com

Chemo-enzymatic cascades combine the best of both worlds, using robust chemical steps alongside selective enzymatic transformations. paradisiresearch.com The established method of chemical epoxidation followed by hydrolysis is itself a simple chemo-enzymatic process. uitm.edu.my Future innovations aim to replace harsh chemical steps with enzymatic ones, for example, using an enzymatic epoxidation step, or to integrate steps into a one-pot process to improve efficiency. rsc.orgmdpi.com

| Synthesis Approach | Catalyst / Enzyme System | Substrate(s) | Key Findings & Potential |

| Chemo-catalytic | Formic Acid / H₂O₂ (in-situ peracid) | Oleic Acid | Established method; can achieve high conversion (>95%) to the epoxide intermediate. researchgate.netuitm.edu.my |

| Chemo-catalytic | Heterogeneous Catalysts (e.g., Alumina (B75360), Zeolite) | Oleic Acid, H₂O₂ | Offers an alternative to homogenous acid catalysts, potentially simplifying purification and catalyst recycling. uitm.edu.my |